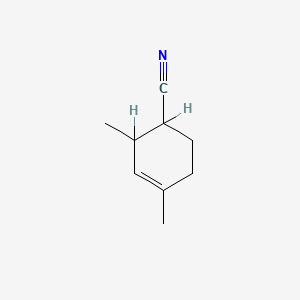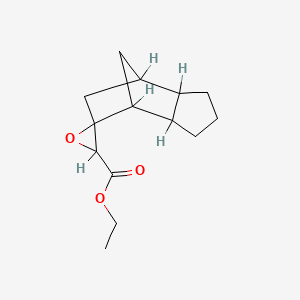
Mercury(I) chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(I) chromate is a chemical compound with the formula Hg₂CrO₄ . It is a compound of mercury, chromium, and oxygen .
Molecular Structure Analysis
The molecular structure of Mercury(I) chromate consists of two mercury ions, one chromium ion, and four oxygen ions . The chemical formula is Hg₂CrO₄ .Chemical Reactions Analysis
Mercury(I) compounds, including Mercury(I) chromate, often undergo disproportionation, producing black metallic mercury and mercury (II) compounds . For example, soluble chlorides, including hydrochloric acid, precipitate white mercury (I) chloride, also known as calomel .Physical And Chemical Properties Analysis
Mercury(I) chromate is a solid compound . The exact physical properties such as melting point, boiling point, density, and solubility in water are not available in the resources .Aplicaciones Científicas De Investigación
Detection Techniques
- Gold nanoparticles (AuNPs) combined with mercury-specific-oligonucleotide-conjugated resonators (MSOIRs) have been developed to detect divalent mercury ions. This technique can quantify mercury ions with a high sensitivity and has potential applications in enhancing drinking water quality (Chu et al., 2018).
Mercury Isotope Geochemistry
- Mercury isotope geochemistry has emerged as an essential part of mercury science. Hg isotopes, due to their fractionation during specific environmental processes, can be used to trace sources and biogeochemical pathways of mercury (Yin et al., 2014).
Mercury Exposure and Bioavailability
- Studies have examined various forms of mercury exposure, focusing on methodological issues in estimating exposure, bioavailability, and absorption. Such research is crucial in understanding mercury's impact on public health (Gochfeld, 2003).
Electrochemical Mercury Analysis
- Electrochemical methods for mercury analysis in different samples have been critically evaluated, highlighting the advantages and limitations of various electrode materials and methods (Martín‐Yerga et al., 2013).
Mercury in Fault Zones
- Research on mercury and its isotopic composition in fault zones can be used to trace mercury anomalies, analyze mercury's migrated paths, and understand the role of fluid in seismogenesis. This research has significant implications for earthquake monitoring and detection of active faults (Zhang Le, 2015).
Mercury Removal Technologies
- Recent advances in mercury removal technology have been explored, focusing on the development of novel sorbents and techniques for mercury removal from flue gas and environmental sources (O'dowd et al., 2004).
Mercury Detection and Removal in Water
- DNA-functionalized hydrogels have been developed for simultaneous detection and removal of mercury from water. These hydrogels use a thymine-rich DNA for selective binding of Hg(2+) and can be used for environmental applications (Dave et al., 2010).
Propiedades
IUPAC Name |
dioxido(dioxo)chromium;mercury(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Hg.4O/q;2*+1;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZXOHQQJZHMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Hg+].[Hg+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHg2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158846 |
Source


|
| Record name | Mercury(I) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13465-34-4 |
Source


|
| Record name | Mercury(I) chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury(I) chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


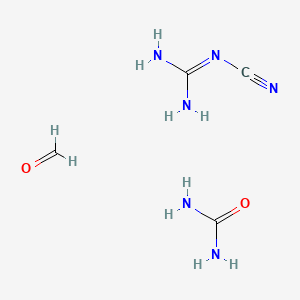
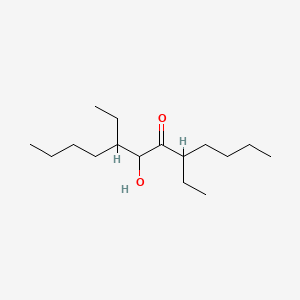
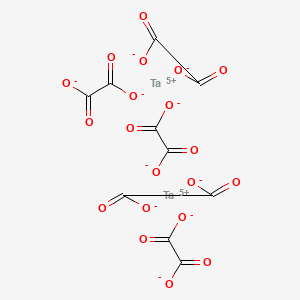

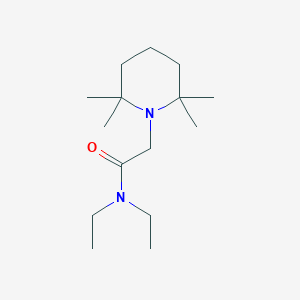
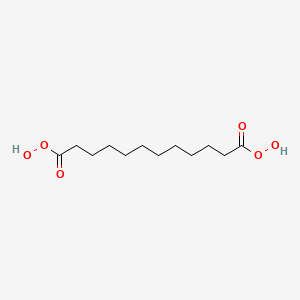

![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)

